molecular formula C12H17N3O5S B14380231 {[4-(Diethylsulfamoyl)phenyl](nitroso)amino}acetic acid CAS No. 88328-03-4

{[4-(Diethylsulfamoyl)phenyl](nitroso)amino}acetic acid

Cat. No.: B14380231
CAS No.: 88328-03-4
M. Wt: 315.35 g/mol
InChI Key: OHQKKQNTHUBLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-(Diethylsulfamoyl)phenylamino}acetic acid is a chemical compound characterized by its complex structure, which includes a carboxylic acid group, a nitroso group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-(Diethylsulfamoyl)phenylamino}acetic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .

Industrial Production Methods

Industrial production of {4-(Diethylsulfamoyl)phenylamino}acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{4-(Diethylsulfamoyl)phenylamino}acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

{4-(Diethylsulfamoyl)phenylamino}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of {4-(Diethylsulfamoyl)phenylamino}acetic acid involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The sulfonamide group may interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • {4-(Diethylsulfamoyl)phenylamino}propionic acid
  • {4-(Diethylsulfamoyl)phenylamino}butyric acid

Uniqueness

{4-(Diethylsulfamoyl)phenylamino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88328-03-4

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

2-[4-(diethylsulfamoyl)-N-nitrosoanilino]acetic acid

InChI

InChI=1S/C12H17N3O5S/c1-3-14(4-2)21(19,20)11-7-5-10(6-8-11)15(13-18)9-12(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17)

InChI Key

OHQKKQNTHUBLOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N(CC(=O)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.